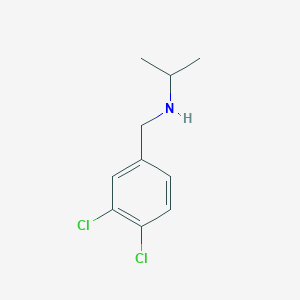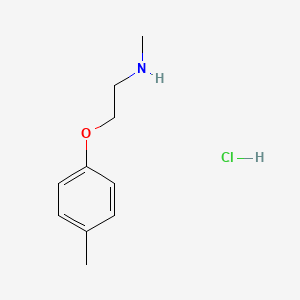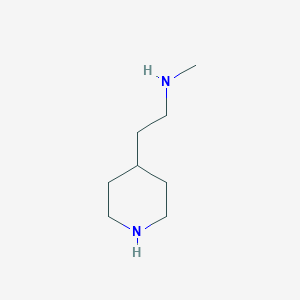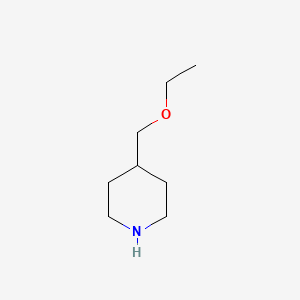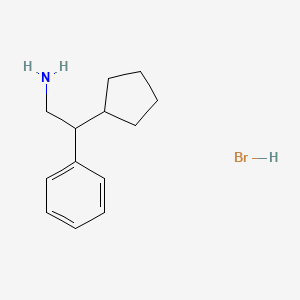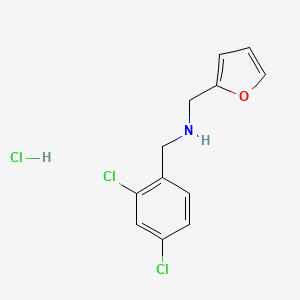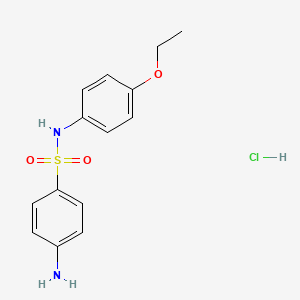![molecular formula C15H23Cl2N3 B1369126 [2-(1h-Indol-3-yl)-ethyl]-piperidin-4-ylamine dihydrochloride CAS No. 435342-22-6](/img/structure/B1369126.png)
[2-(1h-Indol-3-yl)-ethyl]-piperidin-4-ylamine dihydrochloride
Vue d'ensemble
Description
2-(1H-Indol-3-yl)-ethyl]-piperidin-4-ylamine dihydrochloride (2-IEP-4-DC) is an indole-based piperidin-4-ylamine derivative that has been widely studied for its potential pharmaceutical and biological applications. It is a synthetic compound that has been used in the laboratory for the synthesis of various compounds and in research studies to investigate its mechanism of action and biochemical and physiological effects.
Applications De Recherche Scientifique
Comprehensive Analysis of [2-(1h-Indol-3-yl)-ethyl]-piperidin-4-ylamine Dihydrochloride Applications
Anti-Inflammatory Applications: This compound has shown promising effects in reducing inflammation and pro-inflammatory gene expression in arthritic rats, suggesting potential applications in the treatment of arthritis and other inflammatory conditions .
OLED Applications: The related fluorophores exhibit high fluorescence quantum yield and good thermal stability, making them excellent candidates for organic light-emitting diode (OLED) applications .
Dental Medicine: In dental medicine, this compound has been evaluated for its effects on pro-inflammatory cytokine production in gingival fibroblasts, indicating potential applications in oral health and disease management .
Pharmaceutical Synthesis: The compound has been used in the synthesis of amides, which are crucial for pharmaceutical industries, demonstrating its role in drug development and synthesis .
Antibacterial Activity: Derivatives of this compound have exhibited significant antibacterial activity against various bacterial strains, suggesting its use in developing new antibacterial agents .
Antiviral Research: Research has explored the mechanism of derivatives of this compound to inhibit respiratory syncytial virus (RSV) replication, indicating potential antiviral applications .
Molecular Docking Studies: The compound has been involved in molecular docking studies to understand its interaction with biological targets, which is essential for drug discovery and design .
Propriétés
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3.2ClH/c1-2-4-15-14(3-1)12(11-18-15)5-10-17-13-6-8-16-9-7-13;;/h1-4,11,13,16-18H,5-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXUKWUGMFSIQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NCCC2=CNC3=CC=CC=C32.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(1h-Indol-3-yl)-ethyl]-piperidin-4-ylamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



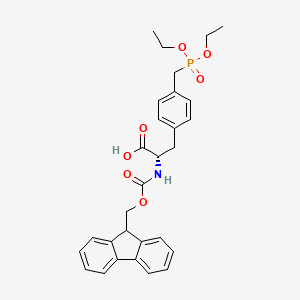
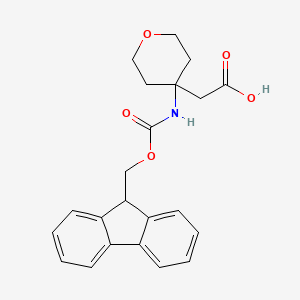
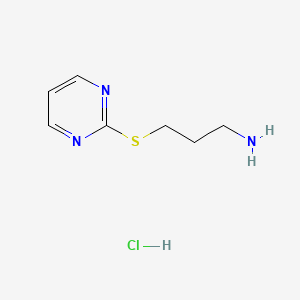
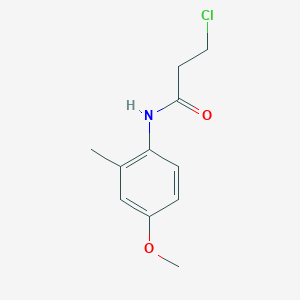
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methylpiperazin-1-yl)-2-nitroaniline hydrochloride](/img/structure/B1369053.png)
